
5-(4-ethoxy-2-methylphenyl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Ethoxy-2-methylphenyl)-1H-pyrazol-3-amine is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a pyrazole ring substituted with an ethoxy and methyl group on the phenyl ring, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethoxy-2-methylphenyl)-1H-pyrazol-3-amine typically involves the reaction of 4-ethoxy-2-methylphenylhydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the pyrazole ring.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts such as palladium or copper may be employed to enhance the reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Ethoxy-2-methylphenyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
5-(4-Ethoxy-2-methylphenyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 5-(4-ethoxy-2-methylphenyl)-1H-pyrazol-3-amine exerts its effects involves interactions with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Ethoxy-2-methylphenyl)-2-methoxynicotinic acid
- 4-Ethoxy-2-methylphenylboronic acid
- 2-(4-Ethoxy-2-methylphenyl)-5-hydroxypyridine
Uniqueness
Compared to similar compounds, 5-(4-ethoxy-2-methylphenyl)-1H-pyrazol-3-amine stands out due to its unique pyrazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H15N3O |
|---|---|
Peso molecular |
217.27 g/mol |
Nombre IUPAC |
5-(4-ethoxy-2-methylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3O/c1-3-16-9-4-5-10(8(2)6-9)11-7-12(13)15-14-11/h4-7H,3H2,1-2H3,(H3,13,14,15) |
Clave InChI |
CMMPSNCHBCWWHK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1)C2=CC(=NN2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-one](/img/structure/B13535798.png)
![rac-[(1R,2S)-2-(2,2-dimethylpropyl)cyclopropyl]methanamine,trans](/img/structure/B13535801.png)
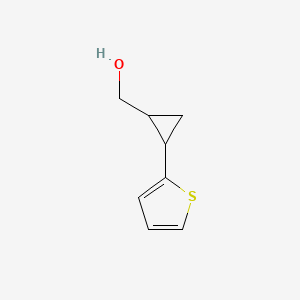
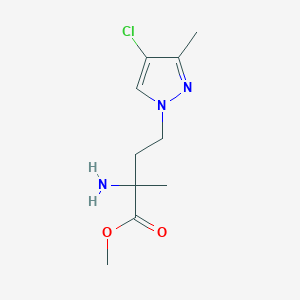
![2-[(6-Bromopyridin-2-yl)oxy]ethan-1-aminehydrochloride](/img/structure/B13535825.png)
![2-[2-(3-Methylbutanamido)benzamido]benzoicacid](/img/structure/B13535827.png)
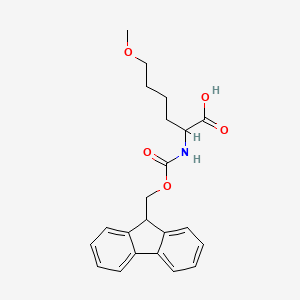
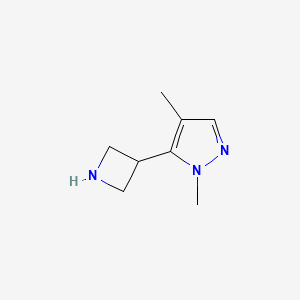
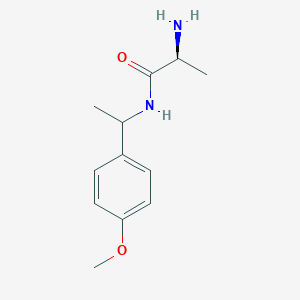
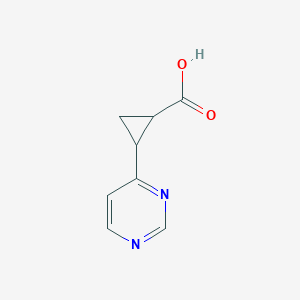

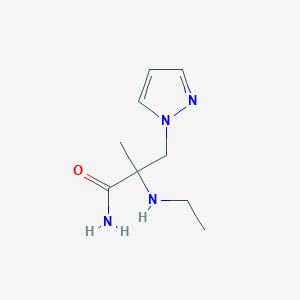
![2-[2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13535875.png)
